N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide is a complex organic compound that combines an indole moiety with a triazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide typically involves the coupling of tryptamine derivatives with triazole and methoxyphenyl acetamide precursors. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of dry solvents such as dichloromethane and the presence of a base like lutidine to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, dihydrotriazole compounds, and substituted phenylacetamides. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indole and triazole moieties are of interest for their potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the triazole ring may inhibit certain enzymes involved in metabolic pathways . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide
- N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide is unique due to its combination of indole, triazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-16-9-6-14(7-10-16)12-20(27)24-21-23-19(25-26-21)11-8-15-13-22-18-5-3-2-4-17(15)18/h2-7,9-10,13,22H,8,11-12H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
WKMKOQKHIJVOSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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